Pyrimidine, 2-(methylthio)-4,6-diphenyl-
CAS No.: 59807-21-5
Cat. No.: VC19579435
Molecular Formula: C17H14N2S
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59807-21-5 |
|---|---|
| Molecular Formula | C17H14N2S |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 2-methylsulfanyl-4,6-diphenylpyrimidine |
| Standard InChI | InChI=1S/C17H14N2S/c1-20-17-18-15(13-8-4-2-5-9-13)12-16(19-17)14-10-6-3-7-11-14/h2-12H,1H3 |
| Standard InChI Key | PCQRJYVGHCCHOJ-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The molecular formula of 2-(methylthio)-4,6-diphenylpyrimidine is C₁₇H₁₄N₂S, with a molecular weight of 278.37 g/mol. The IUPAC name is 2-(methylsulfanyl)-4,6-diphenylpyrimidine, and its structure consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The methylthio (-SMe) and phenyl (-C₆H₅) substituents confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂S |
| Molecular Weight | 278.37 g/mol |
| CAS Registry Number | Not formally assigned |
| XLogP3 (Predicted) | 4.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(methylthio)-4,6-diphenylpyrimidine can be inferred from methodologies used for analogous pyrimidine derivatives. A three-step approach is commonly employed:
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Cyclocondensation: Reacting 1,3-diketones (e.g., dibenzoylmethane) with thiourea in acidic conditions forms the pyrimidine ring. For example, acetylacetone and thiourea yield 4,6-dimethyl-2-mercaptopyrimidine under hydrochloric acid catalysis .
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Methylation: The thiol group at position 2 is methylated using dimethyl carbonate (DMC) as a green methylating agent. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, enhancing reaction efficiency .
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Functionalization: Introducing phenyl groups via Suzuki-Miyaura coupling or Friedel-Crafts alkylation could achieve the diphenyl substitution pattern, though specific conditions for this derivative require optimization.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Thiourea, HCl, ethanol, reflux | 85% |
| Methylation | Dimethyl carbonate, TBAB, 80°C | 90% |
| Phenylation | Phenylboronic acid, Pd(PPh₃)₄, base | 75%* |
*Estimated based on analogous reactions.
Physicochemical Properties
Spectral Characterization
While experimental spectral data for 2-(methylthio)-4,6-diphenylpyrimidine is scarce, predictions can be made using analogous compounds:
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¹H NMR: Aromatic protons from phenyl groups (δ 7.2–7.6 ppm), pyrimidine H-5 (δ 8.1 ppm), and methylthio singlet (δ 2.5 ppm).
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IR Spectroscopy: C=S stretch (~650 cm⁻¹), C-N stretches (~1350 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .
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Mass Spectrometry: Molecular ion peak at m/z 278, with fragmentation patterns indicating loss of phenyl (-77 amu) and methylthio (-47 amu) groups .
Thermal Stability
Differential scanning calorimetry (DSC) of similar pyrimidines reveals melting points between 80–150°C, depending on substituents . The diphenyl groups likely increase melting points due to enhanced π-π stacking.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or oxone, enhancing electrophilicity for nucleophilic substitution .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering conformational flexibility.
Electrophilic Substitution
Phenyl groups direct electrophilic attacks to the meta and para positions, enabling halogenation or nitration for further derivatization. For example, bromination with Br₂/FeBr₃ yields mono- or di-substituted products.
Applications in Pharmaceutical and Material Science
Drug Discovery
Pyrimidine derivatives are pivotal in developing kinase inhibitors and antiviral agents. The methylthio group’s electron-withdrawing nature enhances binding affinity to enzymatic active sites . For instance, ambrisentan—a pulmonary hypertension drug—shares structural motifs with this compound .
Agrochemicals
The diphenylpyrimidine scaffold is explored in herbicides and fungicides. Its lipophilicity improves membrane permeability, targeting fungal cytochrome P450 enzymes .
Materials Science
Conjugated π-systems in diphenylpyrimidines exhibit luminescence, making them candidates for organic light-emitting diodes (OLEDs). Substituent tuning modulates bandgap energies for desired emissive properties.
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